Cas no 1208896-80-3 (5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate)

5-(3-Methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core linked to a methoxyphenyl-substituted oxazole moiety via a carboxylate ester. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of both electron-rich (methoxyphenyl) and electron-deficient (benzodiazole) groups may enhance binding interactions with biological targets, such as enzymes or receptors. The ester linkage offers synthetic versatility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery or as a intermediate in organic synthesis. The compound's stability and modular design support its use in exploratory research applications.
5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate structure
1208896-80-3 structure
Product Name:5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate
CAS No:1208896-80-3
MF:C19H15N3O4
MW:349.340104341507
CID:5933355
PubChem ID:45513444
Update Time:2025-06-08

5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate
    • [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate
    • [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1H-1,3-benzodiazole-5-carboxylate
    • 1208896-80-3
    • F2496-2693
    • (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate
    • AKOS024653166
    • Inchi: 1S/C19H15N3O4/c1-24-15-4-2-3-12(7-15)18-9-14(22-26-18)10-25-19(23)13-5-6-16-17(8-13)21-11-20-16/h2-9,11H,10H2,1H3,(H,20,21)
    • InChI Key: MWMXOLQAOBUPIW-UHFFFAOYSA-N
    • SMILES: C1=NC2=CC=C(C(OCC3C=C(C4=CC=CC(OC)=C4)ON=3)=O)C=C2N1

Computed Properties

  • Exact Mass: 349.10625597g/mol
  • Monoisotopic Mass: 349.10625597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 90.2Ų

5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate Pricemore >>

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Additional information on 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate

Introduction to 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate (CAS No. 1208896-80-3)

5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1208896-80-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit structural features conducive to biological activity, making it a subject of extensive research for potential therapeutic applications.

The molecular structure of 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate incorporates several key pharmacophoric elements that are widely recognized for their role in modulating biological pathways. The presence of a benzodiazole moiety is particularly noteworthy, as benzodiazolones and their derivatives are well-documented for their anxiolytic, sedative, and muscle relaxant properties. This moiety interacts with the gamma-aminobutyric acid (GABA) receptor system, which is central to the modulation of neuronal excitability and has implications in the treatment of various neurological disorders.

Additionally, the oxazole ring in this compound contributes to its structural complexity and potential for biological interaction. Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The 3-methoxyphenyl substituent further enhances the compound's pharmacological profile by introducing a hydrophobic region that can interact with lipid bilayers or other hydrophobic pockets in biological targets. This feature is particularly relevant in drug design, as it can influence solubility and membrane permeability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate with various biological targets. These studies have highlighted its potential as a scaffold for developing novel therapeutic agents. For instance, computational analyses suggest that this compound may interact with enzymes involved in metabolic pathways relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. The benzodiazole moiety's ability to modulate GABAergic signaling has also been explored in the context of treating anxiety disorders and insomnia.

In vitro studies have begun to unravel the pharmacological properties of 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate. Initial experiments have demonstrated its ability to inhibit certain enzymes associated with inflammation and oxidative stress. These effects are particularly intriguing given the growing recognition of the role of inflammation and oxidative damage in the pathogenesis of chronic diseases. Furthermore, preliminary toxicology assessments have shown that the compound exhibits moderate toxicity at higher concentrations but remains relatively well-tolerated at lower doses.

The synthesis of 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the expertise required to construct such complex molecules. Key steps include the formation of the oxazole ring through cyclization reactions and the subsequent introduction of the benzodiazole moiety via nucleophilic substitution or condensation reactions. Each step is meticulously optimized to ensure high yield and purity.

The development of new synthetic methodologies has been instrumental in facilitating access to this compound and its analogs. Advances in catalytic systems have allowed for more efficient and environmentally friendly synthetic routes. For example, transition metal-catalyzed cross-coupling reactions have enabled the rapid assembly of complex aromatic structures that are integral to the molecule's pharmacophore. Such innovations not only improve synthetic efficiency but also align with broader efforts toward sustainable chemistry practices.

Future research directions for 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate include exploring its potential as a lead compound for drug development. By systematically modifying its structure through medicinal chemistry approaches, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, investigating its mechanism of action at a molecular level will provide valuable insights into its therapeutic potential.

The integration of high-throughput screening technologies has accelerated the process of identifying biologically active compounds like 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H-1,3-benzodiazole-5-carboxylate. These technologies allow for rapid testing of large libraries of compounds against various biological targets, thereby expediting the discovery process. As such screening capabilities continue to evolve, it is anticipated that more derivatives will be identified with promising therapeutic profiles.

The role of 5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 1H - 13 - benzodiazole - 15 - carboxylic acid in addressing unmet medical needs remains an area of active investigation. Its unique structural features position it as a versatile scaffold for developing novel therapeutics across multiple disease areas. As research progresses,the full therapeutic potential of this compound will likely become more apparent,leading to new treatment strategies for patients worldwide。

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